
2-Aminopent-4-en-1-ol
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Overview
Description
2-Aminopent-4-en-1-ol is an organic compound with the molecular formula C5H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopent-4-en-1-ol can be synthesized through several methods. One common approach involves the nucleophilic addition of an amine to an unsaturated alcohol. For example, the reaction between 4-penten-1-ol and ammonia under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the pentene chain can be reduced to form a saturated amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Acyl chlorides or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-aminopent-4-en-1-one.
Reduction: Formation of 2-aminopentanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
2-Aminopent-4-en-1-ol serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives through reactions such as:
- Nucleophilic Substitution: The amino group can be replaced by other functional groups.
- Addition Reactions: The double bond can participate in electrophilic addition, allowing for the formation of new carbon-carbon bonds.
2. Medicinal Chemistry:
Research into this compound has highlighted its potential as a therapeutic agent. Key areas of investigation include:
- Anti-inflammatory Activity: Studies suggest that derivatives may inhibit cyclooxygenase enzymes, leading to reduced prostaglandin E2 levels, which are crucial mediators in inflammatory responses.
- Antimicrobial Properties: The compound has shown effectiveness against various pathogens, indicating potential applications in treating infections .
- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that it can induce apoptosis in human cancer cell lines, with mechanisms involving caspase activation and modulation of apoptosis-related proteins .
Anti-inflammatory Activity
A study demonstrated that related compounds exhibited significant inhibition of COX-2 activity with IC50 values ranging from 0.84 to 1.39 μM. This suggests that similar mechanisms may apply to this compound derivatives, potentially leading to a reduction in PGE2 levels by up to 98%.
Antimicrobial Efficacy
Research has shown that this compound and its derivatives possess antimicrobial properties against a variety of bacterial strains. For example, a derivative demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Cytotoxic Effects
In vitro studies revealed that this compound can induce apoptosis in certain cancer cell lines at concentrations as low as 50 µM. The mechanism appears to involve the activation of specific caspases and modulation of proteins associated with apoptosis pathways .
Mechanism of Action
The mechanism of action of 2-Aminopent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation or glycosylation, affecting cellular pathways .
Comparison with Similar Compounds
2-Aminopentanol: Similar structure but lacks the double bond.
4-Aminopent-2-en-1-ol: Similar structure but with the amino group at a different position.
2-Amino-3-pentanol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 2-Aminopent-4-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Biological Activity
Overview
2-Aminopent-4-en-1-ol, with the molecular formula C5H11NO, is an organic compound featuring both an amine and a hydroxyl group, along with a double bond in its carbon chain. This unique structure allows it to participate in various chemical reactions and biological processes. The compound exists in different forms, including its hydrochloride salt, which enhances its solubility and stability in aqueous environments.
This compound can undergo several types of chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to yield saturated amines or alcohols.
- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of amides and esters.
Common Reagents
The following reagents are typically used in the reactions involving this compound:
Reaction Type | Reagents Used |
---|---|
Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |
Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) |
Substitution | Acyl chlorides, alkyl halides |
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily due to the presence of both the amine and hydroxyl functional groups. These groups facilitate interactions with various biological targets, potentially modulating enzyme activities and receptor interactions.
The biological effects of this compound are thought to arise from its ability to form hydrogen bonds and ionic interactions with biomolecules. The amine group is particularly important for enzyme-substrate interactions, while the hydroxyl group can participate in hydrogen bonding, influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can act as a substrate for specific enzymes, leading to insights into its potential role in metabolic pathways. For instance, studies have shown that it may enhance the activity of certain dehydrogenases and transferases.
- Pharmacological Potential : Investigations into the therapeutic applications of this compound suggest its utility in treating conditions related to metabolic dysfunctions. Preliminary findings indicate that it may have neuroprotective properties, making it a candidate for further pharmacological research .
- Comparative Analysis with Similar Compounds : A comparative study highlighted the differences in biological activity between this compound and its structural analogs. For example, compounds like 2-Aminopentanol lack the double bond present in this compound, resulting in reduced reactivity and potentially different biological effects.
Applications in Research
The compound has been utilized across various fields:
Properties
IUPAC Name |
2-aminopent-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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